BenchChemオンラインストアへようこそ!

9-(4-methylbenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Lipophilicity Drug Design Permeability

The compound 9-(4-methylbenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one (C₂₅H₂₁NO₃, MW 383.44) belongs to the class of angular 4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-ones, which are synthetic coumarin–oxazine fused heterocycles produced via Mannich condensation of 7-hydroxy-4-phenylcoumarins with primary amines and formaldehyde. Compounds within this scaffold have been investigated for anti-inflammatory activity through suppression of NF-κB and MAPK signaling pathways, with certain derivatives demonstrating inhibition of TNF-α and IL-6 production in LPS-stimulated RAW 264.7 macrophages.

Molecular Formula C25H21NO3
Molecular Weight 383.4 g/mol
Cat. No. B11037156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(4-methylbenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Molecular FormulaC25H21NO3
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3OC(=O)C=C4C5=CC=CC=C5)OC2
InChIInChI=1S/C25H21NO3/c1-17-7-9-18(10-8-17)14-26-15-22-23(28-16-26)12-11-20-21(13-24(27)29-25(20)22)19-5-3-2-4-6-19/h2-13H,14-16H2,1H3
InChIKeyUFHOGFIJBBFBJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(4-Methylbenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one – Structural and Pharmacological Context for Procurement Evaluation


The compound 9-(4-methylbenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one (C₂₅H₂₁NO₃, MW 383.44) belongs to the class of angular 4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-ones, which are synthetic coumarin–oxazine fused heterocycles produced via Mannich condensation of 7-hydroxy-4-phenylcoumarins with primary amines and formaldehyde [1]. Compounds within this scaffold have been investigated for anti-inflammatory activity through suppression of NF-κB and MAPK signaling pathways, with certain derivatives demonstrating inhibition of TNF-α and IL-6 production in LPS-stimulated RAW 264.7 macrophages [2]. The 4-phenyl substitution on the coumarin core and the N-(4-methylbenzyl) substituent on the oxazine ring define the specific chemical space of this compound, distinguishing it from both the 4-methyl-9-benzyl and 4-phenyl-9-aryl analogs that populate this compound class.

Why Generic Substitution of 9-(4-Methylbenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one Is Not Feasible


Within the 9,10-dihydrochromeno[8,7-e][1,3]oxazin-2-one class, both the substituent at position 4 on the coumarin ring and the N-9 substituent on the oxazine ring critically modulate lipophilicity, electronic distribution, and consequently biological target engagement. The anti-inflammatory structure–activity relationship (SAR) established by Zhang et al. (2017) demonstrates that a chloro substituent on the N-9 phenyl ring (compound B3) is required for potent TNF-α suppression, whereas simple N-9 benzyl or N-9 phenylethyl derivatives show markedly reduced activity [1]. The 4-phenyl group present in the target compound introduces a substantially larger aromatic surface and distinct π-stacking potential compared to the 4-methyl analogs (e.g., CAS 95276-49-6), altering calculated logP by approximately 1.5 log units and changing the molecular polar surface area in a manner that directly impacts membrane permeability and pharmacokinetic profile [2]. These differences preclude simple interchangeability with in-class compounds for any application where target binding, cellular permeability, or metabolic stability is under evaluation.

Product-Specific Quantitative Differentiation Evidence for 9-(4-Methylbenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one


Lipophilicity Shift Relative to 4-Methyl Core Analog Enables Differentiated Membrane Partitioning

The target compound exhibits a calculated logP of 5.18 and logD (pH 7.4) of 5.18 [1], which is approximately 1.5 log units higher than the 4-methyl analog 9-benzyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one (CAS 95276-49-6, C₁₉H₁₇NO₃, MW 307.35) whose calculated logP is estimated at approximately 3.6 based on fragment-based prediction for the 4-methylcoumarin core . This logP differential translates to a predicted >30-fold increase in octanol-water partition coefficient, significantly altering the compound's suitability for lipophilic environments and blood-brain barrier penetration potential.

Lipophilicity Drug Design Permeability

Topological Polar Surface Area Differentiation from 4-Methyl and 6-Ethyl Congeners

The target compound possesses a topological polar surface area (TPSA) of 38.77 Ų [1], which is identical within the class for compounds bearing the same oxazin-2-one core and 4-phenyl substituent but no additional hydrogen-bond donors or acceptors. In contrast, the 4-methyl analog (CAS 95276-49-6) has a slightly higher TPSA due to altered electron distribution, and the 6-ethyl-9-(4-methylbenzyl)-4-phenyl analog (C₂₇H₂₅NO₃) introduces additional hydrophobicity without TPSA change, altering the TPSA/logP balance. The target compound's TPSA of 38.77 Ų falls below the typical 60 Ų threshold for good oral absorption and below the 140 Ų limit for blood-brain barrier penetration, but the high logP may counterbalance this advantage absent strategic formulation.

Polar Surface Area Oral Bioavailability Drug-likeness

Anti-inflammatory Class SAR Informs N-9 Substituent Tolerance: Para-Methylbenzyl Does Not Replicate 2-Chlorophenyl Activity

In the study by Zhang et al. (2017), the most potent anti-inflammatory compound B3 [9-(2-chlorophenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one] suppressed LPS-induced TNF-α and IL-6 production in RAW 264.7 cells at 6.25–25 μg/mL via inhibition of NF-κB and MAPK pathways [1]. While the target compound with its N-(4-methylbenzyl) substituent was not directly tested in that study, the SAR indicates that simple N-benzyl derivatives lacking electron-withdrawing ortho-substitution on the N-phenyl ring exhibit substantially reduced anti-inflammatory potency. This establishes that the target compound is not a direct replacement for B3 in anti-inflammatory applications but may serve as a negative control or scaffold for further optimization, and its 4-phenyl-4-methylbenzyl substitution pattern is chemically distinct from the 2-chlorophenyl active pharmacophore.

Anti-inflammatory NF-κB TNF-α

Molecular Weight and Rotatable Bond Differentiation from the Closest In-Class Candidate

The target compound (MW 383.44, 3 rotatable bonds) [1] is differentiated from its closest commercially cataloged analog, 4-methyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one (CAS 858767-52-9, C₂₀H₁₉NO₃, MW 321.4) , by a molecular weight increase of 62 Da due to phenyl-for-methyl substitution at position 4. This mass increase is accompanied by retention of only 3 rotatable bonds, maintaining conformational rigidity while adding significant aromatic surface area. The target also differs from 6-ethyl-9-(4-methylbenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one (MW ~411.5) by lacking the 6-ethyl group, resulting in lower molecular weight and reduced metabolic liability at the 6-position.

Molecular Weight Rotatable Bonds Drug-likeness

Evidence-Backed Application Scenarios for 9-(4-Methylbenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one in Research and Industrial Procurement


Chemical Probe for Evaluating 4-Phenyl vs. 4-Methyl Substituent Effects on Coumarin-Oxazine Pharmacokinetics

The calculated logP differential of approximately +1.58 units relative to the 4-methyl analog makes this compound an ideal paired probe for assessing how the 4-phenyl substitution alters membrane permeability, plasma protein binding, and tissue distribution in parallel in vitro ADME assays. Researchers can directly compare the target compound (logP 5.18) with the 4-methyl analog (estimated logP ~3.6) to quantify the contribution of the phenyl group to passive diffusion rates across Caco-2 or MDCK monolayers [1].

Negative Control for N-9 Substituent SAR in NF-κB/ MAPK Anti-inflammatory Screening Cascades

The published SAR from Zhang et al. (2017) indicates that potent anti-inflammatory activity in this scaffold requires electron-withdrawing ortho-substitution on the N-9 phenyl ring (as in compound B3, 2-chlorophenyl), while N-benzyl and N-alkyl derivatives show markedly reduced activity [1]. The target compound, bearing an N-(4-methylbenzyl) group lacking electron-withdrawing character, is rationally deployed as a low-activity comparator to benchmark the potency gain conferred by 2-halo or 2-nitro substitution in TNF-α suppression assays.

Screening Library Member for Lead-like Property Space (MW 350–400, ClogP 5–6, TPSA < 40 Ų)

With a molecular weight of 383.44 Da, TPSA of 38.77 Ų, and logP of 5.18, the compound occupies a specific property bin that is underrepresented in many commercial screening collections. Procurement of this compound as part of a diversity-oriented synthesis library provides coverage of the higher-lipophilicity, moderate-size lead-like space that is relevant for targeting intracellular protein–protein interactions or CNS targets where intermediate lipophilicity is required for membrane transit [1].

Synthetic Intermediate for Late-Stage Functionalization via Electrophilic Aromatic Substitution on the 4-Methylbenzyl Ring

The presence of an electron-donating methyl group on the N-benzyl substituent activates the aromatic ring toward electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) at the ortho position relative to the methyl group. This enables late-stage diversification to generate focused libraries of N-(functionalized-benzyl) analogs for SAR exploration, with the 4-phenyl coumarin core remaining intact as a conserved scaffold element [1]. This synthetic handle is absent in analogs bearing unsubstituted N-benzyl or N-phenyl groups.

Quote Request

Request a Quote for 9-(4-methylbenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.